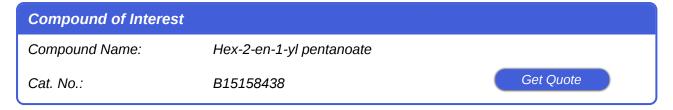


An In-depth Technical Guide to Hex-2-en-1-yl Pentanoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-1-yl pentanoate is an organic compound classified as an ester. It is recognized for its characteristic fruity aroma, which has led to its use in the flavor and fragrance industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, aimed at professionals in research and development.

Chemical Identity and Properties

The IUPAC name for this compound is hex-2-enyl pentanoate. It is also known by various synonyms, which often specify the stereochemistry of the double bond.

Table 1: Chemical Identifiers and Synonyms



Identifier/Synonym	Value
IUPAC Name	hex-2-enyl pentanoate
Molecular Formula	C11H20O2
Molecular Weight	184.27 g/mol [1]
(E)-isomer Synonym	(E)-2-Hexenyl pentanoate, trans-2-Hexenyl pentanoate
(Z)-isomer Synonym	(Z)-2-Hexenyl pentanoate, cis-2-Hexenyl pentanoate
CAS Number (E)-isomer	56922-74-8
CAS Number (Z)-isomer	35852-46-1

Table 2: Physicochemical Properties of (E)-Hex-2-en-1-yl Pentanoate

Property	Value
Appearance	Colorless to pale yellow liquid
Odor	Fruity, green, apple/pear-like[2]
Specific Gravity	0.873 - 0.879 @ 25°C[2]
Refractive Index	1.431 - 1.438 @ 20°C[2]
Flash Point	76.67 °C (170 °F)[2]
Vapor Pressure	0.0464 mmHg @ 25°C[2]

Spectral Data:

Detailed experimental ¹H NMR, ¹³C NMR, and IR spectral data for **hex-2-en-1-yl pentanoate** are not readily available in the public domain. However, based on the structure, the following characteristic spectral features are expected:

• ¹H NMR: Signals in the regions of 5.5-5.8 ppm for the vinyl protons, around 4.5 ppm for the methylene protons adjacent to the ester oxygen, and typical signals for the aliphatic chains.

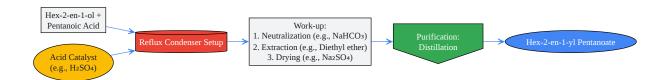


- ¹³C NMR: A peak at approximately 173 ppm for the ester carbonyl carbon, signals in the vinylic region (around 120-140 ppm), and signals for the aliphatic carbons.
- IR Spectroscopy: A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester functional group, and a C=C stretching absorption around 1650 cm⁻¹.

Synthesis and Experimental Protocols

The primary method for the synthesis of **hex-2-en-1-yl pentanoate** is the Fischer esterification of hex-2-en-1-ol with pentanoic acid, catalyzed by an acid.

Fischer Esterification Workflow



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Caption: Fischer esterification workflow for the synthesis of **Hex-2-en-1-yl pentanoate**.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of an unsaturated ester via Fischer esterification.

Materials:

- Hex-2-en-1-ol
- Pentanoic acid
- Concentrated sulfuric acid (catalyst)



- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

- In a round-bottom flask, combine equimolar amounts of hex-2-en-1-ol and pentanoic acid.
 For example, 10.0 g of hex-2-en-1-ol and 10.2 g of pentanoic acid.
- Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
- Set up the apparatus for reflux and heat the mixture gently for 1-2 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add diethyl ether to dissolve the ester and wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure.
- Purify the crude ester by vacuum distillation to obtain the final product.

Chemical Reactions of Hex-2-en-1-yl Pentanoate

Hex-2-en-1-yl pentanoate can undergo several key reactions, including hydrolysis, oxidation of the double bond, and reduction of the ester group.

Hydrolysis

The ester bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the parent alcohol and carboxylic acid (or its salt).[4][5][6]



Acid-Catalyzed Hydrolysis Protocol:

- Reflux the ester with an excess of dilute aqueous acid (e.g., 1 M H₂SO₄) for several hours.
- After cooling, extract the mixture with an organic solvent.
- Separate and purify the alcohol and carboxylic acid products.

Base-Catalyzed Hydrolysis (Saponification) Protocol:

- Reflux the ester with an aqueous solution of a strong base (e.g., 1 M NaOH) until the reaction is complete.[4]
- Distill off the resulting alcohol.
- Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which can then be isolated by filtration or extraction.

Oxidation (Epoxidation)

The carbon-carbon double bond in the hexenyl moiety can be oxidized, for example, to form an epoxide using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[7]

Epoxidation Protocol:

- Dissolve the ester in a suitable solvent such as dichloromethane.
- Add an equimolar amount of m-CPBA portion-wise at 0°C.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Wash the reaction mixture with a solution of sodium bisulfite and then with sodium bicarbonate to remove excess peroxy acid and the benzoic acid byproduct.
- Dry the organic layer and remove the solvent to yield the epoxide.

Reduction



The ester functional group can be reduced to two primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8][9][10]

Reduction Protocol:

- In a dry flask under an inert atmosphere, prepare a suspension of LiAlH₄ in a dry ether solvent (e.g., diethyl ether or THF).
- Slowly add a solution of the ester in the same solvent to the LiAlH4 suspension at 0°C.
- After the addition is complete, stir the mixture at room temperature for a few hours.
- Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide solution.
- Filter the resulting aluminum salts and extract the filtrate with an organic solvent.
- Dry the organic layer and remove the solvent to isolate the two alcohol products.

Biological Context and Applications

The primary biological relevance of **hex-2-en-1-yl pentanoate** and similar fruity esters is their interaction with the olfactory system, leading to the perception of fruity scents. This property is extensively utilized in the food and fragrance industries.

Olfactory Signaling Pathway

The perception of smell begins with the binding of odorant molecules to specific olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that ultimately leads to the perception of a particular scent in the brain.



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